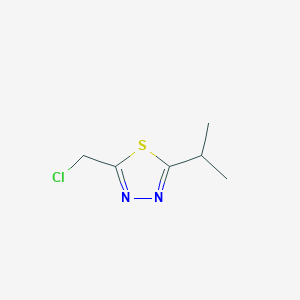

2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole

Overview

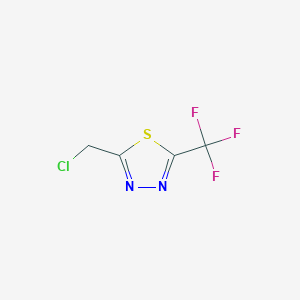

Description

2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole (CMPT) is a five-membered heterocyclic compound that has been the subject of numerous scientific studies due to its potential applications in a variety of fields. CMPT is a colorless, crystalline solid that is stable in air and has a melting point of approximately 66°C. It is soluble in organic solvents such as methanol, ethanol, and acetone, and is insoluble in water.

Scientific Research Applications

Chemical Synthesis and Modification

2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole and its derivatives are primarily involved in chemical synthesis. For instance, Rufenacht (1972) discusses the preparation of 2-Alkoxy-5-chloromethyl-1,3,4-thiadiazoles and their reactions with salts of thio- and dithiophosphoric acids to form corresponding thio- and dithiophosphates (Rufenacht, 1972).

Corrosion Inhibition

Kaya et al. (2016) conducted a study on the inhibition performances of certain thiazole and thiadiazole derivatives against iron corrosion. They performed density functional theory calculations and molecular dynamics simulations on these molecules, suggesting their potential use as corrosion inhibitors (Kaya et al., 2016).

Fungicidal Activity

Mishra et al. (1993) found that 2-Chloromethyl-5H/methyl benzimidazoles condensed with thiadiazoles showed effective fungicidal activities, potentially better than commercially used fungicides (Mishra et al., 1993). Similarly, Chen et al. (2000) synthesized thiadiazoles as potential fungicides against rice sheath blight, a major disease of rice in China (Chen et al., 2000).

Molecular Aggregation Studies

Matwijczuk et al. (2016) investigated the molecular aggregation of certain thiadiazole derivatives in organic solvents. Their study revealed the association of fluorescence effects with aggregation processes in these compounds (Matwijczuk et al., 2016).

Antimicrobial and Anticancer Properties

Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds, finding that some demonstrated antimicrobial activity and DNA protective ability against oxidative stress, with potential use in chemotherapy (Gür et al., 2020). Additionally, Krishna et al. (2020) synthesized 1,3,4-thiadiazole analogues and evaluated their anticancer activity, suggesting their potential as novel anticancer agents (Krishna et al., 2020).

Antimalarial Activity

Faslager et al. (1973) synthesized thiadiazoles as antimalarial agents, showing significant activity against Plasmodium berghei, an organism causing malaria in mice (Faslager et al., 1973).

properties

IUPAC Name |

2-(chloromethyl)-5-propan-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-4(2)6-9-8-5(3-7)10-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWJMPKVYFAAML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one](/img/structure/B3377041.png)

![1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B3377086.png)

![3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3377090.png)

![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3377099.png)